7-Phenylheptan-1-ol
Overview
Description
7-Phenylheptan-1-ol, also known as benzeneheptanol, is an organic compound with the molecular formula C13H20O. It is a type of alcohol characterized by a phenyl group attached to the seventh carbon of a heptanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Phenylheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 7-phenylheptanoic acid using lithium aluminum hydride (LiAlH4) in dry ether under a nitrogen atmosphere . The reaction is typically carried out at 0°C to ensure controlled reduction.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the catalytic hydrogenation of 7-phenylheptanal. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve the desired alcohol .
Chemical Reactions Analysis
Types of Reactions: 7-Phenylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 7-phenylheptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 7-phenylheptane using strong reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 7-Phenylheptanoic acid.
Reduction: 7-Phenylheptane.
Substitution: 7-Phenylheptyl chloride.
Scientific Research Applications
7-Phenylheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances and flavors due to its pleasant aroma
Mechanism of Action
The mechanism of action of 7-Phenylheptan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes .
Comparison with Similar Compounds
7-Phenylheptane: A hydrocarbon with a similar structure but lacking the hydroxyl group.
7-Phenylheptanoic acid: An oxidized form of 7-Phenylheptan-1-ol.
7-Phenylheptyl chloride: A substituted derivative where the hydroxyl group is replaced by a chloride.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in synthetic chemistry and various applications .
Properties
IUPAC Name |
7-phenylheptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11,14H,1-3,5,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMUSYTXSNVRMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185882 | |
Record name | Benzeneheptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3208-25-1 | |
Record name | Benzeneheptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneheptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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